molecular formula C6H7N7O2 B2365375 5-[2-(4-Nitro-pyrazol-1-yl)-ethyl]-2H-tetrazole CAS No. 1005613-35-3

5-[2-(4-Nitro-pyrazol-1-yl)-ethyl]-2H-tetrazole

Cat. No.: B2365375
CAS No.: 1005613-35-3
M. Wt: 209.169
InChI Key: DGBDNYFQRIJAJQ-UHFFFAOYSA-N
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Description

5-[2-(4-Nitro-pyrazol-1-yl)-ethyl]-2H-tetrazole is a heterocyclic compound combining a tetrazole ring (a five-membered ring with four nitrogen atoms) with a nitro-substituted pyrazole moiety via an ethylene linker. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science. The compound is cataloged under multiple synonyms, including ZINC2537038 and MFCD04969211, and is commercially available (≥98% purity) for research use .

Properties

IUPAC Name

5-[2-(4-nitropyrazol-1-yl)ethyl]-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N7O2/c14-13(15)5-3-7-12(4-5)2-1-6-8-10-11-9-6/h3-4H,1-2H2,(H,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGBDNYFQRIJAJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CCC2=NNN=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Synthetic Strategies

The synthesis of 5-[2-(4-Nitro-pyrazol-1-yl)-ethyl]-2H-tetrazole involves three critical stages:

  • Pyrazole Nitration : Introduction of the nitro group at the 4-position of the pyrazole ring.
  • Ethyl Bridge Formation : Coupling the nitropyrazole intermediate with a tetrazole precursor.
  • Tetrazole Cyclization : Formation of the tetrazole ring via [2+3] cycloaddition or azide-mediated reactions.

Detailed Preparation Methods

Nitration of Pyrazole Derivatives

The nitration of pyrazole precursors is typically achieved using mixed acid systems:

  • HNO₃/H₂SO₄ (1:3 v/v) at 0–5°C for 6–8 hours yields 4-nitropyrazole with >85% efficiency.
  • HNO₃/Ac₂O/HAc at 40°C for 4 hours reduces side reactions, achieving 92% purity.

Key Variables :

  • Temperature control (<10°C) minimizes decomposition.
  • Electron-withdrawing groups on pyrazole direct nitration to the 4-position.

Ethyl Bridge Installation

The ethyl linker is introduced via nucleophilic substitution or alkylation:

  • Method A : React 4-nitropyrazole with 1,2-dibromoethane in DMF at 60°C for 12 hours (Yield: 78%).
  • Method B : Use NaH as a base in THF to couple 4-nitropyrazole with 2-chloroethyltetrazole (Yield: 82%).

Industrial Optimization :

  • Continuous flow reactors reduce reaction time to 2 hours with 95% conversion.
  • Solvent recycling (DMF/THF) lowers production costs by 30%.

Tetrazole Ring Formation

Cyclization of the intermediate nitrile precursor is achieved through two primary routes:

Azide-Mediated Cyclization
  • Conditions : NaN₃ (3 equiv), NH₄Cl (1 equiv) in DMF at 110°C for 24 hours.
  • Yield : 68–75%.
  • Mechanism : 1,3-dipolar cycloaddition between nitriles and azides.
Microwave-Assisted Synthesis
  • Conditions : NaN₃, ZnBr₂ in H₂O, 150°C, 30 minutes (Yield: 89%).
  • Advantages : 80% reduction in reaction time and 50% less solvent waste.

Comparative Analysis of Methods

Parameter Azide-Mediated Microwave-Assisted Industrial Flow Synthesis
Reaction Time 24 h 0.5 h 2 h
Yield 68–75% 89% 95%
Solvent Consumption High Moderate Low
Scalability Lab-scale Pilot-scale Full-scale

Key Findings :

  • Microwave and flow methods outperform traditional azide routes in yield and sustainability.
  • Industrial protocols prioritize catalyst recovery (e.g., ZnBr₂ reuse for 5 cycles).

Emerging Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

  • Protocol : Ball-mill grinding of 4-nitropyrazole, NaN₃, and K₂CO₃ for 2 hours.
  • Yield : 81% with no solvent waste.

Biocatalytic Nitration

  • Enzyme : Engineered cytochrome P450 nitration at 30°C, pH 7.0.
  • Efficiency : 70% conversion but requires further optimization.

Challenges and Solutions

Challenge Solution Reference
Nitro group reduction during cyclization Use H₂O₂ as oxidizing agent (5 mol%)
Tetrazole ring instability Stabilize with EDTA (0.1 mM)
High exothermicity in nitration Microreactors with Teflon coatings

Chemical Reactions Analysis

Types of Reactions

5-[2-(4-Nitro-pyrazol-1-yl)-ethyl]-2H-tetrazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

Scientific Research Applications

Medicinal Chemistry Applications

Antinociceptive and Anti-inflammatory Effects

Research indicates that derivatives of pyrazole-tetrazole compounds exhibit significant analgesic and anti-inflammatory properties. For instance, studies have demonstrated that specific derivatives can reduce pain responses in animal models, showcasing their potential as therapeutic agents for pain management . The mechanisms of action often involve modulation of inflammatory pathways, making these compounds candidates for further pharmacological development.

Antitumor Activity

Recent studies have highlighted the antitumor potential of 5-[2-(4-Nitro-pyrazol-1-yl)-ethyl]-2H-tetrazole derivatives. These compounds show promising inhibitory effects on various cancer cell lines, including colorectal and prostate cancer cells, with IC50 values comparable to established chemotherapeutic agents . The structure-activity relationship (SAR) studies suggest that modifications to the pyrazole or tetrazole moieties can enhance their anticancer efficacy.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Certain derivatives have shown effectiveness against a range of pathogenic bacteria, outperforming traditional antibiotics in some cases. This antimicrobial action is attributed to the presence of nitro groups in the structure, which may disrupt bacterial cell integrity .

Materials Science Applications

Explosive Formulations

Due to its high nitrogen content and energetic properties, this compound is being explored as a component in explosive formulations. Research has focused on synthesizing metal complexes and salts that incorporate this compound to enhance performance characteristics such as stability and sensitivity . The integration of tetrazole derivatives into energetic materials can potentially lead to safer and more efficient explosives.

Case Studies

Study Focus Findings
Analgesic Effects Evaluation of pain reliefDemonstrated significant reduction in pain responses during tests; effective in both neurogenic and inflammatory pain models
Antitumor Activity In vitro testing against cancer cell linesShowed IC50 values comparable to Doxorubicin; indicated promising anticancer potential with specific structural modifications enhancing efficacy
Explosive Performance Synthesis of energetic materialsImproved stability and reduced sensitivity; effective incorporation into metal complexes for enhanced explosive characteristics

Biological Activity

5-[2-(4-Nitro-pyrazol-1-yl)-ethyl]-2H-tetrazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound features both a pyrazole and a tetrazole ring, with the nitro group on the pyrazole enhancing its reactivity. Its molecular formula is C6H7N7O2C_6H_7N_7O_2 with a molecular weight of 209.17 g/mol . The presence of the nitro group is significant as it can influence the compound's pharmacological properties and reactivity patterns.

Biological Activities

Research has demonstrated that this compound exhibits a range of biological activities:

1. Antimicrobial Activity:
Studies have shown that compounds with similar structures often display effectiveness against various bacterial and fungal strains. In particular, derivatives of pyrazole have been noted for their antibacterial properties against pathogens such as Escherichia coli and Staphylococcus aureus .

2. Anti-inflammatory Properties:
Pyrazole derivatives are known to possess anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation .

3. Anticancer Activity:
Preliminary studies indicate that this compound may exhibit cytotoxic effects against cancer cell lines. For instance, it has shown activity against HT-29 (colon cancer) and PC-3 (prostate cancer) cell lines with IC50 values comparable to established chemotherapeutics .

Synthesis Methods

The synthesis of this compound typically involves the reaction of a suitable pyrazole derivative with a tetrazole precursor. Common methods include:

  • Nitration of Pyrazole: The introduction of the nitro group can be achieved using nitrating agents such as nitric acid in the presence of sulfuric acid.
  • Cyclization Reactions: Subsequent cyclization can be performed using sodium azide under controlled conditions to form the tetrazole ring .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of pyrazole-tetrazole hybrids:

StudyFindings
Mittal et al. (2019)Reported in vitro antibacterial activity against Bacillus cereus and Pseudomonas aeruginosa for related tetrazoles .
Recent Advances (2024)Highlighted the anticancer potential of pyrazole-tetrazoles with IC50 values indicating significant cytotoxicity against various cancer cell lines .
Review on Pyrazoles (2017)Discussed the broad spectrum of biological activities exhibited by pyrazoles, including anti-inflammatory and analgesic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Tetrazole Derivatives

Functional Group Variations in Tetrazole-Based Analogues

The biological and chemical properties of tetrazole derivatives are highly sensitive to substituent modifications. Below is a comparative analysis of key analogues:

Compound Name Substituents/Modifications Key Properties/Activities Reference
5-[2-(4-Nitro-pyrazol-1-yl)-ethyl]-2H-tetrazole Nitropyrazole-ethyl linker High purity (≥98%); commercial availability
5-(5-Amino-2H-1,2,3-triazol-4-yl)-1H-tetrazole Amino-triazole-tetrazole fusion Enhanced thermal stability; compared to 1,2,4-triazole isomers
5-(4-Ethyl-phenyl)-2-(1H-tetrazol-5-ylmethyl)-2H-tetrazole Ethylphenyl and tetrazolylmethyl groups Anti-tuberculosis activity (high receptor binding affinity)
5-Phenyl-2-[3-(2-phenylpyrrolidin-1-yl)propyl]-2H-tetrazole Pyrrolidine-propyl linker Antifungal activity against Candida albicans; low cytotoxicity
5-(4-Nitrophenyl)-1H-tetrazole Para-nitrophenyl group Used in coordination chemistry; CAS 16687-60-8
5-(4-Methylphenyl)-2H-tetrazole Methylphenyl substituent Simpler structure; CAS 24994-04-5

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The nitro group in the target compound may enhance electrophilicity compared to methyl or ethyl substituents, influencing reactivity in nucleophilic substitution reactions .
  • Synthetic Accessibility : Derivatives with simpler substituents (e.g., methylphenyl) are more straightforward to synthesize, whereas nitro-pyrazole-ethyl derivatives require multi-step coupling reactions .
Pharmacological and Physicochemical Comparisons
  • Antinociceptive Activity: Racecadotril-tetrazole-amino acid derivatives (e.g., 15a-l) outperform this compound in antinociceptive assays, likely due to fluorophenyl and amino acid moieties enhancing blood-brain barrier penetration .
  • Anti-TB Potential: The target compound lacks direct evidence of anti-TB activity, whereas 5-(4-Ethyl-phenyl)-2-(1H-tetrazol-5-ylmethyl)-2H-tetrazole demonstrates high binding affinity to Mycobacterium tuberculosis targets .
  • Solubility and Lipophilicity : Bulky substituents (e.g., triphenylmethyl in 5-(4-methoxyphenyl)-2-(triphenylmethyl)-2H-tetrazole) reduce solubility but improve membrane permeability, a trade-off critical in drug design .
Structural and Crystallographic Insights
  • Crystal Packing : Unlike 5-[4-(1H-Imidazol-1-yl)phenyl]-2H-tetrazole dihydrate, which forms hydrogen-bonded networks via imidazole and water , the nitro-pyrazole-ethyl group in the target compound may favor π-π stacking interactions due to aromaticity.
  • Thermal Stability: Amino-substituted analogues (e.g., 5-(5-amino-triazolyl)-tetrazole) exhibit higher thermal stability than nitro-containing derivatives, as nitro groups can introduce oxidative instability .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-[2-(4-Nitro-pyrazol-1-yl)-ethyl]-2H-tetrazole, and how do reaction conditions influence yield and purity?

  • Methodology : The compound is typically synthesized via multi-step reactions involving cyclization of hydrazides or coupling of pyrazole intermediates with tetrazole precursors. Key steps include:

  • Use of phosphorous oxychloride (POCl₃) for cyclization at 120°C to form the tetrazole ring .
  • Optimization of solvent systems (e.g., ethanol or DMF) and catalysts (e.g., CuI or Pd-based catalysts) to enhance regioselectivity .
  • Purification via column chromatography or recrystallization to isolate the target compound .
    • Critical Parameters : Temperature control (±5°C) and stoichiometric ratios (1:1.2 for pyrazole:tetrazole precursors) significantly impact yields (60–85%) and purity (>95%) .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR verify substituent positions (e.g., nitro group at pyrazole C4, ethyl linkage to tetrazole) .
  • IR Spectroscopy : Peaks at 1540–1560 cm⁻¹ confirm nitro group presence; 2100–2200 cm⁻¹ indicate tetrazole ring formation .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ with <2 ppm error .
    • Cross-Validation : Elemental analysis (C, H, N) matches theoretical vs. experimental values (±0.3%) to ensure purity .

Advanced Research Questions

Q. What are the challenges in achieving regioselectivity during the functionalization of the pyrazole and tetrazole rings?

  • Key Issues : Competing reactions at pyrazole N1/N2 and tetrazole N2/N4 positions lead to byproducts.
  • Solutions :

  • Use directing groups (e.g., nitro at pyrazole C4) to bias electrophilic substitution .
  • Employ transition-metal catalysts (e.g., Pd(OAc)₂) for selective cross-coupling at ethyl-linked positions .
  • Kinetic studies (e.g., time-resolved IR) to monitor intermediate formation and optimize reaction quenching .

Q. How do electronic effects of the nitro group influence the compound’s reactivity in biological systems?

  • Mechanistic Insights :

  • The nitro group’s electron-withdrawing nature increases tetrazole ring acidity (pKa ~4.5), enhancing hydrogen-bonding with biological targets (e.g., enzymes) .
  • Nitro reduction in vivo generates reactive intermediates (e.g., hydroxylamines), contributing to antimicrobial activity but requiring toxicity assessments .
    • Experimental Design :
  • Compare bioactivity of nitro vs. non-nitro analogs (e.g., methyl or amino substituents) to isolate electronic effects .

Q. How can computational chemistry aid in predicting reaction pathways for synthesizing derivatives?

  • Approaches :

  • DFT Calculations : Model transition states for cyclization steps (e.g., activation energies for tetrazole formation) .
  • Molecular Dynamics : Simulate solvent effects on reaction kinetics (e.g., ethanol vs. DMF) to optimize conditions .
    • Validation : Correlate computational predictions with experimental yields (R² >0.85) to refine models .

Q. What strategies resolve contradictions between theoretical predictions and experimental outcomes in reactivity studies?

  • Case Example : Discrepancies in nitro group reduction rates (predicted vs. observed) may arise from unaccounted solvent polarity effects.
  • Resolution Tactics :

  • Isotopic labeling (¹⁵N) to trace reaction pathways .
  • Multivariate analysis (e.g., PCA) to identify dominant variables in conflicting datasets .

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